molecular formula C18H19FN2O3S B6570284 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946349-43-5

3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6570284
CAS No.: 946349-43-5
M. Wt: 362.4 g/mol
InChI Key: ZZESYWAYSCPWDT-UHFFFAOYSA-N
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Description

3-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 3-fluorobenzenesulfonamide moiety at the 7-position. The compound’s molecular formula is C₁₉H₂₀FN₃O₃S (based on structural analogs in and ), with a molecular weight of approximately 397.45 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: The starting material, 1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of quinoline using hydrogen gas in the presence of a palladium catalyst.

    Introduction of the Propanoyl Group: The tetrahydroquinoline is then acylated with propanoyl chloride in the presence of a base such as pyridine to form N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl).

    Sulfonamide Formation: Finally, the compound is reacted with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced tetrahydroquinoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. The fluorine atom can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and biological activities of 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide with its closest analogs:

Compound Molecular Formula Substituents Melting Point (°C) Reported Activity
3-Fluoro-N-(1-propanoyl-THQ-7-yl)benzene-1-sulfonamide (Target) C₁₉H₂₀FN₃O₃S 3-Fluoro on benzene; propanoyl on THQ Not reported Presumed CA inhibition (analog data)
4-Fluoro-2-methyl-N-(1-propanoyl-THQ-7-yl)benzene-1-sulfonamide (G512-0390) C₁₉H₂₁FN₂O₃S 4-Fluoro, 2-methyl on benzene; propanoyl on THQ Not reported Screening compound (ChemDiv)
N-(2-Oxo-THQ-7-yl)methanesulfonamide (24) C₁₀H₁₂N₂O₃S Methanesulfonamide; 2-oxo-THQ 236–237 Carbonic anhydrase inhibition
4-Ethoxy-N-[1-(2-methylpropanoyl)-THQ-7-yl]benzene-1-sulfonamide (G512-0215) C₂₁H₂₆N₂O₄S 4-Ethoxy on benzene; 2-methylpropanoyl on THQ Not reported Screening compound (ChemDiv)
2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-THQ-7-yl)benzamide (21) C₂₄H₂₃N₃O₂ 2,3-Dimethylphenylbenzamide; 2-oxo-THQ 220–221 Carbonic anhydrase inhibition

Key Structural and Functional Differences:

Fluorine Substitution Position: The target compound has a 3-fluoro group on the benzenesulfonamide, whereas G512-0390 () features 4-fluoro and 2-methyl substituents. This positional difference may alter electronic properties and binding affinity to CA isoforms .

Acyl Group Variations: The propanoyl group on the tetrahydroquinoline (THQ) scaffold in the target compound contrasts with the 2-methylpropanoyl group in G512-0215 (). Bulkier acyl groups may influence solubility and metabolic stability . Compound 24 () lacks an acyl group but includes a 2-oxo-THQ, which reduces lipophilicity compared to the target compound.

Biological Activity: Compounds in (e.g., 21, 24) were tested for CA inhibition, with IC₅₀ values in the nanomolar range. The target compound’s 3-fluoro substitution may confer isoform selectivity (e.g., CA II vs. CA IX) compared to analogs like G512-0390 .

Physicochemical Properties:

  • Lipophilicity: The propanoyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to 24 (logP ~1.5), which may enhance membrane permeability .
  • Thermal Stability : High melting points (>220°C) for analogs () suggest strong crystalline packing, likely shared by the target compound.

Research Findings and Implications

Carbonic Anhydrase Inhibition: The sulfonamide group is a known zinc-binding motif in CA inhibitors. The 3-fluoro substituent’s position may optimize hydrogen bonding with residues like Thr199 in CA II . Compared to 4-fluoro analogs (e.g., G512-0390), the target compound’s substitution pattern could reduce off-target effects on CA I or IV isoforms.

Synthetic Accessibility: Synthesis likely follows methods in : coupling of 3-fluorobenzenesulfonyl chloride with 7-amino-1-propanoyl-THQ under basic conditions, followed by purification via silica chromatography.

Potential Applications: Antiglaucoma agents (CA inhibitors reduce intraocular pressure). Anticancer candidates (CA IX is overexpressed in hypoxic tumors).

Properties

IUPAC Name

3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-18(22)21-10-4-5-13-8-9-15(12-17(13)21)20-25(23,24)16-7-3-6-14(19)11-16/h3,6-9,11-12,20H,2,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZESYWAYSCPWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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